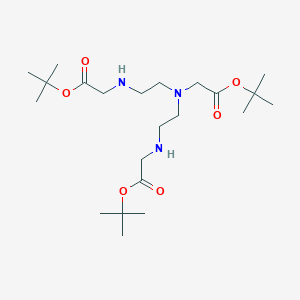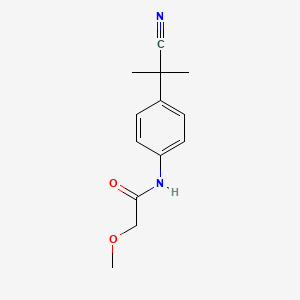![molecular formula C10H9N B14893761 4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14893761.png)
4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents such as 1,2-dibromoethane or benzyl chloride . The reaction conditions often involve the use of a base like triethylamine and proceed through a series of intermediate steps, including the formation of cyanothioacetamide and subsequent cyclization reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine can undergo various chemical reactions, including:
Oxidation: Direct oxidation using catalysts like manganese triflate and oxidants such as tert-butyl hydroperoxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethynyl group, using reagents like sodium alkoxide.
Common Reagents and Conditions:
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium alkoxide solutions (e.g., sodium ethoxide or sodium methoxide) as both reagent and catalyst.
Major Products:
Oxidation: Formation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Reduction: Formation of fully saturated cyclopenta[b]pyridine derivatives.
Substitution: Formation of various substituted cyclopenta[b]pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine varies depending on its application:
As a corrosion inhibitor: The compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion.
As a medicinal agent: The compound may interact with specific molecular targets such as calcium channels or protein kinases, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
6,7-Dihydro-5H-cyclopenta[b]pyridine: A structurally similar compound without the ethynyl group, used in similar applications.
2,3-Cyclopentenopyridine: Another related compound with a slightly different ring structure.
Uniqueness: 4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Propiedades
Fórmula molecular |
C10H9N |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
4-ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine |
InChI |
InChI=1S/C10H9N/c1-2-8-6-7-11-10-5-3-4-9(8)10/h1,6-7H,3-5H2 |
Clave InChI |
DXJJXSGWBAMSJF-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C2CCCC2=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-naphthalen-1-ylacetamide](/img/structure/B14893733.png)





